(6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol is a chemical compound characterized by its unique molecular structure and functional groups. Its molecular formula is with a molecular weight of 293.18 g/mol. This compound features a bromine atom, two fluorine atoms, and a trimethylsilyl group attached to a phenyl ring, making it an interesting target for synthetic organic chemistry due to its potential reactivity and applications in various chemical processes .
The synthesis of (6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol typically involves several steps, beginning with the preparation of the brominated and difluorinated phenyl precursor. One common method utilizes bromodifluoromethyltrimethylsilane as a reagent to introduce the bromine and fluorine substituents onto the aromatic ring.
The molecular structure of (6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol can be represented using various notations:
InChI=1S/C10H11BrF2OSi/c1-15(2,3)10-8(12)4-7(11)6(5-14)9(10)13/h4-5H,1-3H3
C[Si](C)(C)C1=C(C(=C(C=C1F)Br)C=O)F
These representations highlight the compound's complex arrangement of atoms and functional groups .
The compound's structural data includes:
(6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol can undergo several types of chemical reactions:
The specific conditions for these reactions vary but generally involve the use of catalysts or specific solvents to promote reactivity while maintaining selectivity towards desired products.
The mechanism of action for (6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol involves several pathways depending on the reaction type:
The physical properties of (6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol include:
The chemical properties are characterized by its reactivity patterns:
Relevant data from research indicates that compounds with similar structures often show unique reactivity profiles which can be exploited in synthetic applications .
(6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol has several scientific uses:
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 14680-51-4